Edatrexate

Description

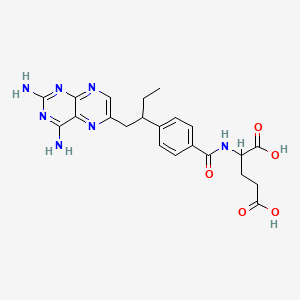

Structure

2D Structure

3D Structure

Properties

CAS No. |

80576-83-6 |

|---|---|

Molecular Formula |

C22H25N7O5 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1 |

InChI Key |

FSIRXIHZBIXHKT-MHTVFEQDSA-N |

Isomeric SMILES |

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-EDAM 10-ethyl-10-deaza-aminopterin 10-ethyl-10-deazaaminopterin edatrexate |

Origin of Product |

United States |

Foundational & Exploratory

Edatrexate in Lung Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, was developed as a potential therapeutic agent for various malignancies, including lung cancer. Its mechanism of action, similar to its parent compound methotrexate, centers on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to the disruption of DNA synthesis and cell replication. A key characteristic of this compound is its enhanced polyglutamation within cancer cells, leading to prolonged intracellular retention and sustained enzymatic inhibition. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in lung cancer, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects primarily through the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to the active site of DHFR, this compound prevents the regeneration of THF, leading to a depletion of intracellular folate pools. This, in turn, inhibits the synthesis of nucleotides, arrests DNA replication, and ultimately induces apoptosis in rapidly proliferating cancer cells.[1]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Cellular Uptake and Polyglutamation: Keys to Efficacy

The efficacy of this compound is significantly influenced by its transport into cancer cells and its subsequent metabolic conversion to polyglutamated forms.

Cellular Transport

Like methotrexate, this compound is primarily transported into cells via the reduced folate carrier (RFC). The expression levels of RFC in tumor cells can therefore be a determinant of sensitivity to the drug.

Polyglutamation

Once inside the cell, this compound is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the drug molecule. This process, known as polyglutamation, is crucial for two main reasons:

-

Intracellular Retention: The polyglutamated forms of this compound are larger and more negatively charged, which traps them within the cell, leading to prolonged intracellular drug exposure.

-

Enhanced DHFR Inhibition: this compound polyglutamates are also potent inhibitors of DHFR, contributing to a sustained suppression of the folate pathway.

This compound has been shown to undergo more extensive polyglutamation compared to methotrexate in preclinical models, which may contribute to its greater antitumor activity observed in some studies.[3]

Logical Relationship: From Uptake to Action

The following diagram outlines the sequential steps from cellular uptake to the ultimate cytotoxic effect of this compound.

Preclinical and Clinical Efficacy in Lung Cancer

The clinical development of this compound has focused on both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

Non-Small Cell Lung Cancer (NSCLC)

In vitro studies have demonstrated the cytotoxic activity of this compound in NSCLC cell lines. For example, in the A549 human lung cancer cell line, this compound exhibited an IC50 of 1.4 µM after a 1-hour exposure.

| Cell Line | Drug | IC50 | Exposure Time | Reference |

| A549 | This compound | 1.4 µM | 1 hour | |

| NCI-H23 | Methotrexate | 38.25 ± 4.91 nM | 72 hours | |

| A549 | Methotrexate | 38.33 ± 8.42 nM | 72 hours | |

| EKVX | Methotrexate | > 1000 nM | Not Specified |

Table 1: In Vitro Cytotoxicity of this compound and Methotrexate in Lung Cancer Cell Lines.

Phase II clinical trials have evaluated this compound as a single agent and in combination therapies for NSCLC. As a single agent, this compound demonstrated an overall objective major response rate of 17% in 66 previously untreated patients across three Phase II trials. In combination with other chemotherapeutic agents, response rates have varied.

| Trial Phase | Treatment Regimen | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Survival | Key Toxicities | Reference |

| II | This compound (single agent) | Previously untreated NSCLC | 66 | 17% (95% CI: 9-28%) | Not Specified | Mucositis, leukopenia, thrombocytopenia | |

| II | This compound + Cyclophosphamide + Cisplatin (Initial Dose) | Stage IIIB/IV NSCLC, no prior chemo | 32 (total) | 47% (95% CI: 25-70%) | 39 weeks (all patients) | Stomatitis, myelosuppression | |

| II | This compound + Cyclophosphamide + Cisplatin (Reduced Dose) | Stage IIIB/IV NSCLC, no prior chemo | 32 (total) | 27% (95% CI: 11-52%) | 39 weeks (all patients) | Better tolerated | |

| II | EVAC/G-CSF (this compound, Vinblastine, Adriamycin, Cisplatin, Filgrastim) | Stage IIIB/IV NSCLC | 34 | 47.1% (95% CI: 30.3-63.8%) | 219 days | Myelosuppression (Grade III/IV leukopenia in 56%) |

Table 2: Summary of this compound Clinical Trial Data in Non-Small Cell Lung Cancer.

Small Cell Lung Cancer (SCLC)

A Phase II trial of single-agent this compound in patients with SCLC, including both previously untreated and treated individuals, found the drug to be inactive. No major clinical responses were observed in either group.

| Patient Group | Number of Patients | Median Survival | Reference |

| Previously Untreated | 11 | 9.8 months | |

| Previously Treated | 22 | 3.7 months |

Table 3: this compound in Small Cell Lung Cancer - A Phase II Trial.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on a lung cancer cell line.

Detailed Steps:

-

Cell Seeding: Lung cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the drug.

-

Incubation: The plates are incubated for the desired exposure time (e.g., 1, 3, or 24 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the untreated control. The concentration of this compound that inhibits cell growth by 50% (IC50) is then calculated.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents and Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound (or other inhibitors)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NADPH, and DHFR enzyme.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the DHF substrate.

-

Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound is a potent antifolate that demonstrates significant antitumor activity in preclinical models of lung cancer and has shown clinical activity in NSCLC. Its mechanism of action is well-defined, revolving around the inhibition of DHFR, which is enhanced by its efficient cellular uptake and extensive intracellular polyglutamation. While it has shown promise, particularly in combination therapies for NSCLC, its efficacy in SCLC is limited. Further research to identify predictive biomarkers of response and to optimize combination regimens could help to better define the role of this compound in the treatment of lung cancer. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working on the development of antifolate therapies.

References

- 1. Metabolic inhibitor screening identifies dihydrofolate reductase as an inducer of the tumor immune escape mediator CD24 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

Preclinical In Vivo Efficacy of Edatrexate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin; 10-EdAM) is a second-generation folate analog, developed as a potential anticancer agent. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and cell proliferation. Preclinical in vivo studies have demonstrated this compound's significant antitumor activity across a range of cancer models, often showing superiority to the first-generation antifolate, Methotrexate. This technical guide provides a comprehensive overview of the key preclinical in vivo findings for this compound, focusing on its pharmacokinetics, antitumor efficacy, and toxicology in various animal models.

Mechanism of Action: Targeting Folate Metabolism

This compound, like other antifolates, exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The improved therapeutic index of this compound compared to Methotrexate is attributed to its enhanced transport into tumor cells and more efficient intracellular polyglutamylation, leading to prolonged retention and sustained inhibition of DHFR within cancer cells.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are crucial for designing effective dosing schedules and for extrapolating data to clinical settings. While comprehensive tabular data from a single source is limited in the public domain, various studies on antifolates provide a framework for the expected pharmacokinetic profile of this compound.

Table 1: Representative Pharmacokinetic Parameters of Antifolates in Rodents

| Parameter | Methotrexate (Rats) | Pralatrexate (Mice) | Expected Profile for this compound |

| Cmax | Dose-dependent | Dose-dependent | Dose-dependent |

| Tmax | ~0.5 - 1 hr | ~0.5 - 1 hr | Rapid absorption, Tmax likely < 1 hr |

| AUC | Proportional to dose | Proportional to dose | Proportional to dose |

| Clearance | Primarily renal | Primarily renal | Primarily biliary excretion[1] |

| t1/2 (terminal) | ~2 - 3 hr | ~1.5 - 2.5 hr | Likely similar to or slightly longer than Methotrexate |

Note: This table is a composite representation based on available data for similar antifolates and general statements about this compound. Specific values for this compound require access to proprietary or less accessible study reports.

Antitumor Efficacy in Preclinical Models

In vivo studies have consistently demonstrated the potent antitumor activity of this compound against a variety of tumor types. These studies typically involve the use of murine tumor models, including syngeneic and human tumor xenografts.

Murine Leukemia Models

This compound has shown significant efficacy in extending the survival of mice bearing L1210 leukemia. Its activity in these models has been reported to be superior to that of Methotrexate.

Table 2: Antitumor Activity of this compound in L1210 Murine Leukemia

| Treatment | Dose (mg/kg) | Schedule | Increase in Lifespan (%) | Reference |

| This compound | Data not available | Data not available | Superior to Methotrexate | [1] |

| Methotrexate | Data not available | Data not available | Data not available | [1] |

Human Tumor Xenograft Models

This compound has demonstrated broad antitumor activity against a panel of human tumor xenografts grown in immunodeficient mice. This indicates its potential for treating a range of solid tumors.

Table 3: Antitumor Activity of this compound in Human Tumor Xenograft Models

| Tumor Type | Animal Model | Treatment | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Reference |

| Non-Small Cell Lung Cancer | Nude Mouse | This compound | Data not available | Data not available | Significant | [1] |

| Breast Cancer | Nude Mouse | This compound | Data not available | Data not available | Significant | |

| Head and Neck Cancer | Nude Mouse | This compound | Data not available | Data not available | Significant |

Note: While preclinical studies report significant antitumor activity, specific percentages of tumor growth inhibition at defined doses are not consistently published.

Preclinical Toxicology

The toxicity profile of this compound has been evaluated in various animal models to determine its safety and to identify dose-limiting toxicities.

Table 4: Summary of Preclinical Toxicology Findings for this compound

| Parameter | Species | Finding | Reference |

| Dose-Limiting Toxicity | General | Mucositis | |

| Other Toxicities | General | Myelosuppression, nausea, vomiting, elevations in SGOT, macular rash (generally mild) | |

| LD50 / MTD | Data not available | Data not available | Not publicly available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below is a generalized protocol for an in vivo antitumor efficacy study based on common practices for evaluating anticancer agents in xenograft models.

General Protocol for a Human Tumor Xenograft Study

-

Animal Model: Athymic nude mice (e.g., BALB/c nu/nu) or other immunodeficient strains, typically 6-8 weeks old.

-

Tumor Cell Implantation: Human tumor cells (e.g., from a cancer cell line) are harvested during exponential growth and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and schedules. The control group receives the vehicle used to dissolve the drug.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

-

Tumor Growth Delay: The time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

-

Body Weight: Monitored as an indicator of toxicity.

-

-

Toxicity Assessment: Animals are monitored for clinical signs of toxicity, and at the end of the study, blood samples and major organs may be collected for hematological and histopathological analysis.

Conclusion

Preclinical in vivo studies have established this compound as a potent antitumor agent with a promising therapeutic profile. Its enhanced uptake and polyglutamylation in tumor cells contribute to its superior efficacy compared to Methotrexate in various models. While publicly available quantitative data is somewhat limited, the collective evidence strongly supports its continued investigation as a valuable candidate in cancer therapy. Further research and publication of detailed preclinical data will be instrumental in fully elucidating its clinical potential.

References

Edatrexate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a structural analog of methotrexate, was developed as a next-generation antifolate with the aim of improving upon the therapeutic index of its predecessor. Preclinical studies have suggested that this compound exhibits superior antitumor activity, which is attributed to its enhanced cellular uptake and more extensive intracellular polyglutamylation within tumor cells compared to normal tissues.[1][2] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of this compound, drawing from preclinical and clinical investigations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through Phase I and II clinical trials in patients with various malignancies. While comprehensive quantitative data remains somewhat limited in publicly available literature, key aspects of its absorption, distribution, metabolism, and excretion have been elucidated.

Absorption and Distribution

This compound is administered intravenously, bypassing the complexities of oral absorption. Following intravenous infusion, the distribution of the drug into tissues is a critical determinant of its efficacy and toxicity.

Key Distribution Characteristics:

-

Cellular Uptake: A defining feature of this compound is its efficient transport into cells. This enhanced uptake, particularly in tumor cells, is a key factor in its potent antitumor activity.[1]

-

Protein Binding: Information on the plasma protein binding of this compound is not extensively detailed in the available literature. For its analog, methotrexate, protein binding is approximately 50%, primarily to albumin. It is reasonable to assume a similar degree of protein binding for this compound, which would influence its distribution and availability to tissues.

Metabolism

The primary site of this compound metabolism is the liver.[1] The metabolic pathways of this compound are analogous to those of methotrexate, involving two principal transformations: hydroxylation and polyglutamylation.

Metabolic Pathways:

-

Hydroxylation: Similar to methotrexate, this compound is anticipated to be metabolized to a 7-hydroxy metabolite. For methotrexate, this reaction is catalyzed by aldehyde oxidase. The 7-hydroxy metabolite is generally less active than the parent compound.

-

Polyglutamylation: A crucial step in the activation and retention of this compound within cells is its conversion to polyglutamate derivatives. This reaction is catalyzed by the enzyme folylpolyglutamate synthase (FPGS). The addition of multiple glutamate residues traps the drug inside the cell and increases its inhibitory potency against target enzymes.[1] Preclinical data strongly suggest that this compound is more extensively polyglutamylated in tumor cells compared to methotrexate, contributing to its enhanced and sustained antitumor effect.

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion. This contrasts with methotrexate, which is predominantly cleared by the kidneys. This difference in elimination pathways may have significant clinical implications, particularly in patients with renal impairment.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound are not extensively published. The following table summarizes the key findings from a Phase I clinical trial, which provides some insight into the drug's behavior in cancer patients.

| Parameter | Value / Observation | Study Population / Conditions | Reference |

| Dose-Limiting Toxicity | Mucositis, Leukopenia | Patients with advanced solid tumors | |

| Maximum Tolerated Dose (MTD) | 40 mg/m² (weekly) | In combination with cisplatin (Schedule A) | |

| Maximum Tolerated Dose (MTD) | 80 mg/m² (biweekly) | In combination with cisplatin (Schedule B) | |

| Drug Interactions | Possible effect of cisplatin on this compound clearance. | Patients on combination therapy |

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not fully available in the public domain. However, based on standard practices for pharmacokinetic studies of anticancer agents, the following methodologies are likely to have been employed.

Phase I Dose-Escalation Study Design

A typical Phase I study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound would involve the following:

-

Patient Population: Patients with advanced, refractory solid tumors for whom standard therapies have failed.

-

Study Design: Dose-escalation cohorts, where groups of 3-6 patients receive escalating doses of this compound.

-

Drug Administration: this compound administered as an intravenous infusion over a specified period (e.g., 20 minutes).

-

Pharmacokinetic Sampling: Blood samples collected at predetermined time points before, during, and after the infusion to characterize the plasma concentration-time profile of this compound and its potential metabolites.

-

Bioanalytical Method: A validated high-performance liquid chromatography (HPLC) method would be the standard for quantifying this compound and its metabolites in plasma.

References

A Deep Dive into the Structural Analogs of Edatrexate: A Technical Guide for Drug Development Professionals

November 2025

Abstract

Edatrexate, a second-generation folate antagonist, has demonstrated significant potential in anticancer therapy due to its enhanced cellular uptake and broader spectrum of activity compared to its predecessor, methotrexate. This technical guide provides an in-depth analysis of the structural analogs of this compound, targeting researchers, scientists, and drug development professionals. We will explore their synthesis, mechanism of action, and comparative efficacy, with a focus on their role as inhibitors of dihydrofolate reductase (DHFR). This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound, chemically known as 10-ethyl-10-deazaaminopterin, is a structural analog of methotrexate.[1] It belongs to the class of antifolates, which are antimetabolites that interfere with the metabolic processes involving folic acid.[2] The primary mechanism of action for this compound and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5]

Structural modifications to the classical antifolate scaffold, as seen in this compound and other analogs, have been driven by the need to overcome methotrexate resistance, improve tumor cell selectivity, and enhance therapeutic efficacy. Key structural analogs discussed in this guide include Pemetrexed and Lometrexol, which exhibit distinct pharmacological profiles.

Comparative Analysis of this compound and its Structural Analogs

The therapeutic potential of this compound and its analogs is intrinsically linked to their ability to inhibit DHFR and suppress cell growth. The following tables summarize key quantitative data, allowing for a direct comparison of their in vitro efficacy.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Source Organism |

| Methotrexate | DHFR | 0.12 ± 0.07 | 4.82 ± 0.60 | Human / L1210 cells |

| This compound (10-ethyl-10-deazaaminopterin) | DHFR | - | 100 | L1210 cells |

| 10-methyl-10-deazaaminopterin | DHFR | - | - | L1210 cells |

| 10,10-dimethyl-10-deazaaminopterin | DHFR | - | - | L1210 cells |

| Pemetrexed | DHFR, TS, GARFT | - | - | Human |

| Lometrexol | GARFT | - | 6.5 | Human |

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme. A direct comparison should be made with caution. The table highlights the potent DHFR inhibitory activity of these compounds.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

| Methotrexate | L1210 | 3.4 ± 1.0 |

| This compound (10-ethyl-10-deazaaminopterin) | L1210 | 65 ± 18 |

| 9-methyl-10-deazaminopterin | L1210 | - |

| Pemetrexed | CCRF-CEM | - |

| Lometrexol | CCRF-CEM | 2.9 |

Note: The cytotoxicity of these compounds varies across different cancer cell lines, reflecting differences in cellular uptake and metabolism.

Synthesis of this compound and its Analogs

The synthesis of this compound and its 10-alkyl analogs has been achieved through various routes. A convenient method for the large-scale synthesis of 10-deazaminopterin and its 10-alkyl analogues involves the alkylation of the dianions of p-alkylbenzoic acids with 3-methoxyallyl chloride. The resulting intermediates are then condensed with 2,4,5,6-tetraaminopyrimidine to form the pteridine ring system. The final step involves coupling the pteroic acid moiety with diethyl glutamate followed by saponification.

An alternative synthesis of this compound (10-ethyl-10-deazaaminopterin) utilizes a Wittig condensation as a key step. This approach involves the reaction of a tributylphosphorane derived from a pteridine precursor with a substituted benzoyl derivative.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a small volume of each compound dilution. Include wells with buffer and solvent only as controls.

-

Add the DHFR enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

-

Cancer cell line (e.g., L1210, A549)

-

Cell culture medium supplemented with fetal bovine serum and antibiotics

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the folate metabolic pathway and a generalized workflow for evaluating DHFR inhibitors.

References

Edatrexate and Dihydrofolate Reductase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of edatrexate, a potent antifolate agent, and its mechanism of action centered on the inhibition of dihydrofolate reductase (DHFR). It is designed to be a comprehensive resource, detailing the biochemical interactions, cellular consequences, and relevant experimental methodologies for studying this class of compounds.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism.[1][2][3] It plays a pivotal role in the synthesis of purines, amino acids, and thymidylate, which are essential building blocks for DNA synthesis and cellular replication.[4] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are crucial one-carbon donors in various biosynthetic pathways. Because rapidly proliferating cells, such as cancer cells, have a high demand for nucleotide biosynthesis, DHFR has long been a key target for cancer chemotherapy.

This compound (EDX), a structural analog of folic acid, is a second-generation DHFR inhibitor developed for its potential therapeutic advantages over the classical antifolate, methotrexate (MTX). This guide will explore the intricacies of its interaction with DHFR and the methodologies used to characterize its effects.

Mechanism of Action: Competitive Inhibition of DHFR

The primary mechanism of action for this compound, like other antifolates, is the competitive inhibition of dihydrofolate reductase. By mimicking the structure of the natural substrate, dihydrofolate, this compound binds with high affinity to the active site of the DHFR enzyme. This binding event physically obstructs the entry of DHF, thereby blocking the production of THF.

The resulting depletion of the intracellular THF pool has profound downstream effects:

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires N5,N10-methylene-THF as a methyl donor. The lack of THF stalls this process, leading to a deficiency of dTMP, a necessary precursor for DNA synthesis.

-

Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purine nucleotides (adenine and guanine), further impeding DNA and RNA synthesis.

This comprehensive disruption of nucleotide biosynthesis ultimately leads to the arrest of the S-phase of the cell cycle, inhibition of cellular proliferation, and induction of apoptosis (programmed cell death) in rapidly dividing cells.

Quantitative Data: Inhibitory Potency

The efficacy of a DHFR inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC₅₀). While specific Ki values for this compound are less commonly cited in general literature compared to methotrexate, it is recognized as a potent inhibitor. For context, methotrexate's affinity for DHFR is exceptionally high, with Ki values reported in the low nanomolar range, making it a powerful competitive inhibitor. This compound was developed to offer a similar or improved therapeutic profile.

The table below presents comparative IC₅₀ values for various DHFR inhibitors against the human enzyme to provide a reference for their relative potencies.

| Compound | Target | IC₅₀ (nM) | Notes |

| Methotrexate | Human DHFR | 0.12 ± 0.07 | Classical DHFR inhibitor, widely used in chemotherapy. |

| Trimetrexate | Human DHFR | 4.74 | A potent non-classical DHFR inhibitor. |

| Piritrexim | P. carinii DHFR | 38 | Primarily used against opportunistic infections. |

| DHFR-IN-4 | Human DHFR | 123 | An example of a novel investigational inhibitor. |

| Fluorofolin | Human DHFR | 2.5 | A potent investigational inhibitor. |

Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration.

Experimental Protocols

Characterizing the activity of this compound involves both enzymatic assays to determine its direct effect on DHFR and cell-based assays to measure its cytotoxic impact on cancer cells.

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

A. Reagent Preparation:

-

DHFR Assay Buffer: 100 mM Imidazole, 10 mM DTT, 15 mM NaCl, pH 7.5. Warm to room temperature before use.

-

DHFR Substrate (DHF): Prepare a 10 mM stock solution in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.

-

NADPH Solution: Prepare a 20 mM stock solution in assay buffer. Keep on ice.

-

DHFR Enzyme: Dilute purified human DHFR enzyme stock to a working concentration (e.g., 0.1-0.5 U/mL) in cold assay buffer immediately before use.

-

Test Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and create a serial dilution series to determine the IC₅₀.

B. Assay Procedure (96-well plate format):

-

Add 2 µL of the this compound serial dilutions to respective wells. Add 2 µL of solvent for the "Enzyme Control" (no inhibition) and "Background Control" wells.

-

Add 98 µL of the diluted DHFR enzyme solution to each well containing the test inhibitor and to the "Enzyme Control" wells.

-

Add 100 µL of assay buffer to the "Background Control" wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a 2X reaction mixture by diluting the DHF and NADPH stock solutions in the assay buffer to their final desired concentrations (e.g., 200 µM DHF, 300 µM NADPH).

-

Initiate the reaction by adding 100 µL of the 2X reaction mixture to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C), recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/Δt) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the "Background Control" from all other readings.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rateinhibitor / RateEnzyme Control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxicity of this compound by measuring the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product.

A. Materials and Reagents:

-

Target Cancer Cell Line: e.g., HeLa (cervical cancer), MCF-7 (breast cancer).

-

Complete Cell Culture Medium: e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: Prepared in DMSO and serially diluted in serum-free medium.

-

MTS or MTT Reagent: Commercially available assay kits.

-

Solubilization Solution (for MTT assay only): Typically a solution of acidified isopropanol or SDS.

B. Assay Procedure (96-well plate format):

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Remove the medium and treat the cells with 100 µL of medium containing serial dilutions of this compound. Include "vehicle control" wells treated with the same concentration of DMSO and "no treatment" wells with medium only.

-

Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTS reagent to each well (for MTS assay) and incubate for 1-4 hours. For MTT assay, add MTT solution and incubate for 3-4 hours, then add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

C. Data Analysis:

-

Subtract the average absorbance of the "blank" (medium only) wells from all other readings.

-

Calculate the percent viability for each this compound concentration: % Viability = (Absorbancetreated / Absorbancevehicle control) * 100

-

Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that inhibits cell viability by 50%.

Conclusion

This compound exemplifies the targeted therapeutic strategy of DHFR inhibition. Its high-affinity binding to the enzyme effectively shuts down the folate metabolic pathway, leading to the arrest of DNA synthesis and selective cytotoxicity towards highly proliferative cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel DHFR inhibitors, enabling researchers to quantify their enzymatic potency and cellular efficacy. A thorough understanding of its mechanism and the methods used for its characterization is essential for its continued investigation and the development of next-generation antifolate therapies.

References

- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [consilium.orscience.ru]

- 2. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]

The Intracellular Fate of Edatrexate: A Technical Guide to Polyglutamylation in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, has demonstrated superior antitumor activity compared to its predecessor, methotrexate, in various preclinical and clinical studies. This enhanced efficacy is significantly attributed to its more efficient cellular uptake and subsequent intracellular metabolism, primarily through polyglutamylation. This technical guide provides an in-depth exploration of the polyglutamylation of this compound in tumor cells, focusing on the underlying mechanisms, quantitative aspects, and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cancer therapeutics.

The Core Mechanism: Polyglutamylation

Once transported into the tumor cell, this compound, like other classical antifolates, undergoes the addition of multiple glutamate residues to its structure. This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . Conversely, the removal of these glutamate tails is mediated by γ-glutamyl hydrolase (GGH) . The balance between the activities of these two enzymes dictates the extent of this compound polyglutamylation within the cell.

The addition of glutamate moieties has profound implications for the pharmacological activity of this compound:

-

Enhanced Intracellular Retention: The negatively charged polyglutamate tails significantly increase the molecular size and charge of the this compound molecule, effectively trapping it within the cell and preventing its efflux.

-

Increased Affinity for Target Enzymes: Polyglutamylated forms of antifolates exhibit a higher binding affinity for their primary target, dihydrofolate reductase (DHFR) , as well as secondary targets like thymidylate synthase (TS) . This leads to a more potent and sustained inhibition of these crucial enzymes involved in nucleotide synthesis.

A critical aspect of this compound's improved therapeutic index is its more extensive polyglutamylation in tumor cells compared to normal tissues. This selective accumulation and retention contribute to its enhanced antitumor effect while potentially reducing systemic toxicity.

Quantitative Data on Antifolate Polyglutamylation

While specific kinetic data for this compound polyglutamylation is not extensively available in the public domain, studies on the closely related antifolate, methotrexate, provide valuable insights that are largely applicable to this compound. This compound is known to be a better substrate for FPGS than methotrexate, leading to more rapid and extensive polyglutamylation.

| Parameter | Methotrexate (MTX) | This compound (EDX) | Reference |

| Relative FPGS Substrate Efficiency | Lower | Higher | [1] |

| Intracellular Retention | Lower | Higher | [1] |

| Predominant Polyglutamate (PG) Chain Length | Varies (typically PG2-PG5) | Varies (likely longer chains than MTX) | [2] |

| Inhibition of Dihydrofolate Reductase (DHFR) | Potent, enhanced by polyglutamylation | Very potent, enhanced by polyglutamylation | [1] |

| Inhibition of Thymidylate Synthase (TS) by Polyglutamates | Ki values from 0.17 to 0.047 µM for MTX-PG2 to MTX-PG5 | Expected to be similar or more potent than MTX-PGs | [3] |

Signaling Pathways and Logical Relationships

The polyglutamylation of this compound is a key determinant of its cytotoxic efficacy. The following diagram illustrates the central role of this process in the mechanism of action of this compound.

Caption: Cellular metabolism and mechanism of action of this compound.

Experimental Protocols

The analysis of this compound and its polyglutamylated derivatives in tumor cells is crucial for understanding its pharmacodynamics and mechanisms of resistance. The following provides a generalized protocol based on methods developed for methotrexate, which are readily adaptable for this compound.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of tumor cell lines can be used, such as breast cancer (e.g., MCF-7), leukemia (e.g., CCRF-CEM), or lung cancer cell lines.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Exposure: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound. Incubation times can vary depending on the experimental goals (e.g., 4 to 24 hours).

Extraction of Intracellular this compound and its Polyglutamates

-

Cell Harvesting: After drug exposure, the medium is removed, and the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cell Lysis: Cells are lysed to release the intracellular contents. A common method is to add a boiling buffer (e.g., Tris-HCl with EDTA and DTT) directly to the cell monolayer, followed by scraping and collection of the lysate.

-

Protein Precipitation: The lysate is then treated with a precipitating agent, such as perchloric acid or trichloroacetic acid, to remove proteins. The mixture is centrifuged, and the supernatant containing the drug and its metabolites is collected.

Analysis by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a widely used technique to separate and quantify this compound and its various polyglutamylated forms based on their different retention times on a stationary phase.

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: this compound and its polyglutamates can be detected by their UV absorbance (around 300-310 nm) or through more sensitive fluorescence detection after post-column oxidation.

-

Quantification: The concentration of each polyglutamate species is determined by comparing the peak areas from the sample to those of known standards.

The following diagram illustrates a typical experimental workflow for the analysis of this compound polyglutamates.

Caption: Workflow for analyzing this compound polyglutamylation.

Resistance Mechanisms Related to Polyglutamylation

Resistance to antifolates, including this compound, can arise through various mechanisms. Those directly related to polyglutamylation include:

-

Decreased FPGS Activity: Reduced expression or mutations in the FPGS gene can lead to decreased polyglutamylation of this compound, resulting in lower intracellular drug retention and reduced efficacy.

-

Increased GGH Activity: Overexpression of GGH can lead to the rapid hydrolysis of this compound polyglutamates back to the monoglutamate form, which is more readily effluxed from the cell.

The logical relationship between these resistance mechanisms and reduced drug efficacy is depicted below.

Caption: Mechanisms of resistance to this compound.

Conclusion

The polyglutamylation of this compound is a pivotal process that underpins its enhanced antitumor activity. The ability of tumor cells to efficiently convert this compound to its polyglutamylated derivatives leads to prolonged intracellular retention and potent inhibition of key enzymes in nucleotide biosynthesis. A thorough understanding of the quantitative aspects and experimental methodologies related to this compound polyglutamylation is essential for the continued development and optimization of this promising anticancer agent. Further research to elucidate the precise kinetics of this compound polyglutamylation in a wider range of tumor types will be invaluable for personalizing treatment strategies and overcoming mechanisms of drug resistance.

References

- 1. Loss of folylpoly-gamma-glutamate synthetase activity is a dominant mechanism of resistance to polyglutamylation-dependent novel antifolates in multiple human leukemia sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Edatrexate: A Technical Guide to its History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edatrexate (10-ethyl-10-deaza-aminopterin), a second-generation folate antagonist, was developed as an analogue of methotrexate with the aim of improving upon its therapeutic index. This technical guide provides an in-depth overview of the history, development, and mechanism of action of this compound. It details its progression from synthesis and preclinical evaluation to its investigation in clinical trials. The document summarizes key quantitative data from various studies, outlines detailed experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows through diagrams rendered in the DOT language. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of this compound's scientific journey and its properties as an antineoplastic agent.

Introduction: The Rationale for a Methotrexate Analogue

Methotrexate, a cornerstone of chemotherapy for decades, effectively treats a range of cancers by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis and cellular replication.[1][2] However, its clinical utility can be limited by toxic side effects and the development of drug resistance. This prompted the development of new antifolate agents with a potentially improved therapeutic window.

This compound emerged from these efforts as a promising analogue.[3] Structurally similar to methotrexate, it was designed to exhibit several potential advantages, including more efficient transport into cancer cells and increased intracellular polyglutamylation.[3] Polyglutamylation is a crucial process where glutamate residues are added to the drug molecule within the cell, leading to its prolonged intracellular retention and enhanced inhibitory activity against key enzymes in the folate pathway.[4] These properties suggested that this compound could demonstrate greater selectivity for tumor cells and a superior antitumor effect compared to its predecessor.

Synthesis and Chemical Properties

This compound, with the chemical formula C22H25N7O5, is a derivative of glutamic acid. Its systematic name is N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)propyl)benzoyl)-L-glutamic acid. The key structural modification distinguishing it from methotrexate is the substitution at the N10 position with an ethyl group and the replacement of the nitrogen atom with a carbon, creating a 10-deaza-aminopterin structure. This modification is central to its altered biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H25N7O5 | |

| Molecular Weight | 467.48 g/mol | |

| CAS Number | 80576-83-6 | |

| Synonyms | 10-ethyl, 10-deaza-aminopterin; 10-EdAM; CGP 30694 |

Mechanism of Action: Inhibition of Folate Metabolism

Like methotrexate, this compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The enhanced efficacy of this compound is attributed to its more efficient transport into tumor cells via the reduced folate carrier and its subsequent extensive polyglutamylation. The polyglutamated forms of this compound are not only retained within the cell for longer periods but also exhibit potent inhibitory activity against other folate-dependent enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), further disrupting nucleotide synthesis.

Caption: Signaling pathway of folate metabolism and this compound's mechanism of action.

Preclinical Development

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the cytotoxic potential of this compound and comparing its activity to methotrexate. These studies typically involved exposing various cancer cell lines to a range of drug concentrations and assessing cell viability.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 (µM) | Methotrexate IC50 (µM) | Cisplatin IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.001 | 0.0043 | 1.08 | |

| A549 | Non-Small Cell Lung Cancer | 1.4 (1h exposure) | - | 30.0 (1h exposure) |

IC50: The concentration of a drug that inhibits a biological process by 50%.

Studies also investigated the synergistic effects of this compound in combination with other chemotherapeutic agents. For instance, in HL-60 cells, the combination of this compound and cisplatin demonstrated synergism, particularly at higher doses. In the A549 human lung cancer cell line, a schedule-dependent synergistic interaction with cisplatin was observed, with the greatest effect seen when this compound was administered prior to cisplatin.

In Vivo Studies

In vivo studies in animal models further demonstrated the antitumor activity of this compound. These studies showed its efficacy against various mouse solid and ascites tumors, as well as human tumor xenografts, often proving superior to methotrexate and other antifolates. The improved therapeutic index of this compound in these models was attributed to its preferential uptake and polyglutamylation in tumor cells, coupled with its faster elimination from sensitive host tissues compared to methotrexate.

Clinical Development

This compound progressed to clinical trials in humans, primarily focusing on its potential in treating solid tumors.

Phase I Trials

Phase I trials were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

In one Phase I study in patients with advanced solid tumors, this compound was administered as a monotherapy. The dose-limiting toxicity was identified as mucositis.

Another Phase I study evaluated this compound in combination with paclitaxel in patients with metastatic breast cancer, motivated by preclinical evidence of synergy.

A Phase I study of this compound in combination with cisplatin in patients with non-small cell lung cancer and head and neck cancer explored two different dosing schedules.

Table 3: Summary of Phase I Clinical Trial Dosing Regimens

| Trial | Combination Agent | Dosing Schedule | Maximum Tolerated Dose (MTD) of this compound | Dose-Limiting Toxicities | Reference |

| Monotherapy | None | Biweekly intravenous infusion | Not reached in this study (highest dose 270 mg/m²) | Mucositis (in previous studies) | |

| Combination | Paclitaxel | 3-hour paclitaxel infusion with escalating doses of this compound | To be determined in the study | To be determined in the study | |

| Combination | Cisplatin (Schedule A) | Cisplatin 120 mg/m² every 4 weeks, this compound weekly | 40 mg/m² | Leukopenia, mucositis, renal insufficiency | |

| Combination | Cisplatin (Schedule B) | Cisplatin 60 mg/m² and this compound, both every 2 weeks | 80 mg/m² | Leukopenia, mucositis |

Phase II Trials

Phase II trials were conducted to evaluate the efficacy of this compound in specific cancer types. Activity was observed in patients with non-small-cell lung cancer, breast cancer, non-Hodgkin's lymphoma, and head and neck cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (medium without the drug) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a human tumor xenograft mouse model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., with calipers) to calculate tumor volume.

-

Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives this compound, administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a specified schedule. The control group receives a vehicle control.

-

Endpoint Measurement: Tumor growth is monitored throughout the study. Other parameters such as body weight and signs of toxicity are also recorded. The study is terminated when tumors in the control group reach a predefined size, or at a set time point.

-

Data Analysis: Tumor volumes are compared between the treatment and control groups to determine the antitumor efficacy of this compound. Statistical analysis is performed to assess the significance of the findings.

Conclusion

This compound was developed as a next-generation antifolate with the potential for an improved therapeutic profile compared to methotrexate. Preclinical studies demonstrated its superior antitumor activity in various models, which was attributed to its enhanced cellular uptake and polyglutamylation in tumor cells. Clinical trials confirmed its activity in several cancer types, with mucositis being a common dose-limiting toxicity. While this compound has not become a widely used chemotherapeutic agent, its development has provided valuable insights into the structure-activity relationships of antifolates and has informed the design of subsequent generations of these targeted therapies. The detailed understanding of its mechanism of action and the methodologies developed for its evaluation continue to be relevant to the field of cancer drug development.

References

An In-depth Technical Guide to the Synergistic Effect of Edatrexate and Cisplatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of chemotherapeutic agents is a cornerstone of modern oncology, aiming to enhance antitumor efficacy, overcome drug resistance, and minimize toxicity. This guide delves into the synergistic interaction between Edatrexate (10-ethyl-10-deaza-aminopterin, EdAM), a second-generation antifolate, and cisplatin, a platinum-based DNA alkylating agent. This compound, an analog of methotrexate, has demonstrated a superior therapeutic index in preclinical models, attributed to its enhanced transport into tumor cells and increased intracellular polyglutamylation.[1] Cisplatin remains one of the most widely used and effective cytotoxic drugs for a variety of solid tumors, including lung, head and neck, ovarian, and bladder cancers.[2][3]

Preclinical and clinical studies have consistently pointed towards a synergistic, or at minimum, an additive therapeutic effect when this compound and cisplatin are combined.[4][5] This synergy is notably schedule-dependent, providing a compelling rationale for the strategic clinical application of this combination. This document will explore the individual mechanisms of action, the proposed basis for their synergy, quantitative preclinical and clinical data, and the detailed experimental protocols used to characterize this interaction.

Core Mechanisms of Action

This compound: Antifolate Activity

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a folic acid antagonist, its primary mechanism involves the potent inhibition of dihydrofolate reductase (DHFR).

-

DHFR Inhibition: this compound competitively inhibits DHFR, an enzyme critical for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF).

-

Depletion of Nucleotide Precursors: THF is an essential one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate, which are the fundamental building blocks of DNA and RNA.

-

Inhibition of Cell Proliferation: By blocking THF production, this compound starves rapidly dividing cancer cells of the necessary precursors for DNA replication and repair, leading to cell cycle arrest and apoptosis.

Compared to its parent compound methotrexate, this compound shows improved transport across cell membranes and is a better substrate for the enzyme folylpolyglutamate synthetase. This leads to the formation of polyglutamated derivatives that are retained within the tumor cell for longer periods, enhancing the duration and potency of DHFR inhibition.

Cisplatin: DNA Damage and Apoptotic Signaling

Cisplatin's primary mode of action is the induction of catastrophic DNA damage in cancer cells.

-

Cellular Uptake and Activation: Administered intravenously, the neutral cisplatin complex enters the cell, where the low intracellular chloride concentration causes the chloride ligands to be displaced by water molecules, forming a reactive, positively charged aquated species.

-

DNA Adduct Formation: This activated platinum complex binds preferentially to the N7 position of purine bases, primarily guanine. This results in the formation of various DNA adducts, with 1,2-intrastrand d(GpG) adducts being the most common, accounting for approximately 90% of lesions. These adducts create significant kinks in the DNA helix.

-

Induction of Apoptosis: The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage recognition proteins and signaling pathways involving p53, MAPK, and JNK. This genotoxic stress ultimately overwhelms the cell's repair capacity, initiating the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent caspase activation.

Proposed Mechanism of Synergy

The synergistic effect of this compound and cisplatin is strongly schedule-dependent, with preclinical data indicating that synergy is achieved only when this compound is administered prior to cisplatin. This critical observation suggests a logical mechanism where this compound potentiates the cytotoxic effects of cisplatin. The proposed mechanism involves the depletion of the nucleotide pool required for DNA repair. By inhibiting DHFR, this compound reduces the availability of purines and thymidylate. When cisplatin subsequently induces DNA damage, the cell's ability to repair these lesions is compromised due to the lack of necessary DNA building blocks. This leads to an accumulation of un-repaired DNA damage, pushing the cell more effectively towards apoptosis. Administering cisplatin first would allow DNA repair mechanisms to engage before the nucleotide pool is depleted by this compound, thus resulting in a non-synergistic interaction.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Data

In vitro studies have provided quantitative evidence of the synergistic cytotoxicity of the this compound and cisplatin combination. The data below is summarized from key studies using human cell lines.

Table 1: Single-Agent Cytotoxicity (50% Effective Dose)

| Cell Line | Drug | ED50 / IC50 (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| HL-60 (Leukemia) | This compound | 0.001 | 48 h | Romanelli et al., 1992 |

| HL-60 (Leukemia) | Cisplatin | 1.08 | 48 h | Romanelli et al., 1992 |

| A549 (Lung Cancer) | This compound | 1.4 | 1 h | Perez et al., 1994 |

| A549 (Lung Cancer) | Cisplatin | 30.0 | 1 h | Perez et al., 1994 |

| A549 (Lung Cancer) | Cisplatin | 21.3 | 3 h | Perez et al., 1994 |

| A549 (Lung Cancer) | Cisplatin | 1.7 | 24 h | Perez et al., 1994 |

Table 2: Synergistic Effects of this compound and Cisplatin Combination

| Cell Line | Experimental Condition | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| HL-60 | Simultaneous 48h exposure | Strong synergism at high effect levels | ED90 values reduced by 7.3x for this compound and 52x for Cisplatin | Romanelli et al., 1992 |

| A549 | This compound (0.2 µM) given before Cisplatin | Schedule-dependent synergism | Combination Index (CI) < 1 | Perez et al., 1994 |

| A549 | This compound given before Cisplatin (1h exposure) | Significant IC50 reduction for Cisplatin | IC50 reduced from 30.0 µM to 3.9 µM | Perez et al., 1994 |

| A549 | This compound given before Cisplatin (24h exposure) | Significant IC50 reduction for Cisplatin | IC50 reduced from 1.7 µM to 0.03 µM | Perez et al., 1994 |

| A549 | this compound given after Cisplatin | No synergy observed | - | Perez et al., 1994 |

Clinical Trial Data

A Phase I study evaluated two different schedules of this compound and cisplatin in patients primarily with head and neck or non-small cell lung cancer, confirming the combination's activity in a clinical setting.

Table 3: Phase I Clinical Trial of this compound and Cisplatin Combination

| Parameter | Schedule A | Schedule B |

|---|---|---|

| Regimen | Cisplatin 120 mg/m² (q4w) + this compound weekly | Cisplatin 60 mg/m² (q2w) + this compound biweekly |

| N (Patients) | 11 | 28 |

| Maximum Tolerated Dose (MTD) of this compound | 40 mg/m² | 80 mg/m² |

| Dose-Limiting Toxicities | Leukopenia, mucositis, renal insufficiency | Leukopenia, mucositis |

| Major Responses (Evaluable Patients) | 5 of 9 (56%) | 8 of 25 (32%) |

| Recommended Phase II Dose | Not specified | This compound 80 mg/m² + Cisplatin 60 mg/m² (both biweekly) |

Data sourced from Laurie et al., 2001.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. The following protocols are based on the cited literature for in vitro analysis.

Cell Culture

-

Cell Lines: A549 (human non-small cell lung cancer) and HL-60 (human promyelocytic leukemia) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity and Synergy Analysis

This workflow outlines the key steps to determine the nature of the interaction between this compound and cisplatin.

-

Assay Principle (MTT Assay): The tetrazolium-based colorimetric (MTT) assay is a standard method to measure cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

-

Treatment Protocol (Schedule-Dependence Study):

-

Cells are seeded in 96-well plates.

-

For one arm of the study, cells are pre-treated with a fixed, low-toxicity concentration of this compound (e.g., IC10, 0.2 µM for A549 cells) for a set duration.

-

Varying concentrations of cisplatin are then added for different exposure times (e.g., 1, 3, or 24 hours).

-

For the reverse schedule, cisplatin is added first, followed by this compound.

-

Single-agent dose-response curves are generated in parallel.

-

Following total incubation, cell viability is assessed using the MTT assay.

-

-

Data Analysis (Median-Effect Analysis):

-

Dose-effect relationships are established for each drug and the combination.

-

The Combination Index (CI) is calculated using the Chou-Talalay method. The CI value quantifies the nature of the drug interaction:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Conclusion

The combination of this compound and cisplatin exhibits a potent, schedule-dependent synergistic relationship against cancer cells. Preclinical data strongly indicate that administering this compound prior to cisplatin significantly enhances cytotoxicity, likely by impairing the cell's ability to repair cisplatin-induced DNA damage. This mechanistic rationale is supported by in vitro quantitative analyses and has been translated into clinical studies showing promising response rates in solid tumors. The recommended Phase II dose and schedule from clinical trials provide a clear path for further investigation. For drug development professionals, this combination represents a well-defined example of mechanism-based synergistic scheduling. Future research should focus on elucidating the precise molecular signaling pathways that are modulated by this drug sequence to further optimize its therapeutic potential.

References

- 1. This compound, an antifolate with antitumor activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Phase I and pharmacological study of two schedules of the antifolate this compound in combination with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Edatrexate In Vitro Cytotoxicity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edatrexate (10-ethyl-10-deaza-aminopterin), a folate analog antagonist, is a chemotherapeutic agent that has demonstrated significant antitumor activity in preclinical and clinical studies.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays, presents available quantitative data, and illustrates the relevant signaling pathway and experimental workflow.

Data Presentation

The cytotoxic effects of this compound and its parent compound, Methotrexate, are often quantified by the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which represents the concentration of the drug that inhibits 50% of cell growth or viability. The following tables summarize available in vitro cytotoxicity data for this compound and provide a comparative overview of Methotrexate IC50 values across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Duration | IC50/ED50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | Not Specified | 0.001 | [2] |

| A549 | Human Lung Carcinoma | 1 hour | 1.4 | [3] |

Table 2: Comparative In Vitro Cytotoxicity of Methotrexate

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| HTC-116 | Colorectal Carcinoma | 48 hours | 0.15 | [4] |

| A-549 | Lung Carcinoma | 48 hours | 0.10 | [4] |

| HeLa | Cervical Cancer | 48 hours | > 50 | |

| MCF-7 | Breast Cancer | 48 hours | > 50 | |

| T24 | Bladder Cancer | Not Specified | 0.0167 |

Note: The available public data on the in vitro cytotoxicity of this compound across a broad range of cancer cell lines is limited. Further experimental investigation is warranted to establish a comprehensive cytotoxic profile.

Experimental Protocols

Two common and reliable methods for determining in vitro cytotoxicity are the MTT and SRB assays. The choice of assay may depend on the cell line and laboratory resources.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-